tert-Butyl 2,5-difluoronicotinate

Description

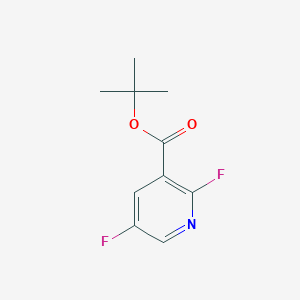

tert-Butyl 2,5-difluoronicotinate (CAS: 1409512-84-0) is a fluorinated nicotinic acid derivative characterized by a pyridine ring substituted with fluorine atoms at the 2- and 5-positions and an esterified tert-butyl group at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, leveraging the electron-withdrawing effects of fluorine to modulate reactivity and metabolic stability in target molecules. Key identifiers include:

- Molecular formula: C₁₁H₁₃F₂NO₂

- Molecular weight: 245.23 g/mol

- InChIKey: MFHQVNQGHHWQSU-UHFFFAOYSA-N . Synonyms such as AKOS027363846 and ZINC514277697 reflect its commercial availability from specialized chemical suppliers.

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

tert-butyl 2,5-difluoropyridine-3-carboxylate |

InChI |

InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 |

InChI Key |

YZWDQZFLHWUVEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoronicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent to convert benzyl cyanides to tert-butyl esters. This method is advantageous due to its metal-free conditions and high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions can be optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5-difluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further oxidation can yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.

Hydrolysis: Acidic or basic hydrolysis can convert the ester group to a carboxylic acid.

Major Products

The major products formed from these reactions include various substituted nicotinic acid derivatives and their corresponding esters.

Scientific Research Applications

tert-Butyl 2,5-difluoronicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-difluoronicotinate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group facilitates its incorporation into larger molecular structures, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to tert-butyl esters with similar substitution patterns, focusing on tert-butyl 2,5-difluorobenzoate (CAS: 1354950-75-6) and other tert-butyl derivatives.

Key Observations :

- This may influence solubility in polar solvents and interactions in biological systems.

- However, the pyridine ring’s nitrogen may increase susceptibility to nucleophilic attack compared to the benzoate analog.

- Applications : Both compounds serve as intermediates in drug discovery, but the nicotinate derivative is more likely to participate in heterocyclic synthesis (e.g., kinase inhibitors), while the benzoate may be used in traditional aromatic scaffolds.

Handling and Stability Considerations

Supplier and Regulatory Landscape

Both compounds are available from specialized suppliers (e.g., Combi-Blocks, AKos Consulting), with tert-butyl 2,5-difluorobenzoate having broader commercial availability (1 supplier vs. 2 for the nicotinate) . Regulatory data are sparse, but neither compound is listed under significant global hazard classifications.

Biological Activity

tert-Butyl 2,5-difluoronicotinate is an organic compound characterized by its unique structure, which includes two fluorine atoms at the 2 and 5 positions of the pyridine ring and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and structural similarities to other bioactive nicotinic derivatives. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 215.20 g/mol

- CAS Number : 1956331-66-0

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.

- Modulation of Receptor Activity : The compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects.

- Antioxidant Properties : Similar compounds have shown antioxidant activity, which can protect cells from oxidative stress and related damage .

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This is achieved through the activation of p53-mediated pathways, which are crucial in regulating the cell cycle and apoptosis .

- Neuroprotective Effects : The compound's structural similarity to other nicotinic derivatives suggests potential neuroprotective effects, possibly through modulation of cholinergic signaling pathways.

Case Studies

- Cell Viability Assays : In vitro studies using MTT assays demonstrated that this compound can significantly reduce cell viability in cancer cell lines, indicating its potential as an anticancer agent .

- Oxidative Stress Studies : Research has shown that this compound can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anticancer Activity | Neuroprotective Effects | Antioxidant Properties |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2,4-Di-tert-butylphenol | Moderate | No | Yes |

| Nicotine | Yes | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.